(2E)-2-methyl-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-phenylacrylamide
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Overview
Description
The compound (2E)-2-methyl-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-phenylacrylamide is a complex organic molecule featuring multiple functional groups, including an oxadiazole ring, a pyridine ring, and an acrylamide moiety
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used as potential agonists of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .
Mode of Action
The intramolecular hydrogen bonding between the n atom of the oxadiazole moiety and the nh2 group has been revealed . This could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been known to exhibit a broad spectrum of biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . Some derivatives have also shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) .
Result of Action
oryzicola (Xoc) . This suggests that the compound could potentially have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-methyl-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-phenylacrylamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium.
Pyridine Ring Functionalization: The pyridine ring can be functionalized through various substitution reactions, often involving halogenated pyridines and nucleophiles.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via cyclization reactions, often starting from amino alcohols or similar precursors.
Acrylamide Formation: The acrylamide moiety can be introduced through the reaction of an appropriate amine with acryloyl chloride under basic conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the aromatic rings, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the oxadiazole ring or the acrylamide moiety, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: LiAlH₄, NaBH₄
Bases: NaOH, K₂CO₃
Solvents: DMSO, dichloromethane (DCM), ethanol
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the oxadiazole ring can lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids. It can be used in assays to investigate binding affinities and mechanisms of action.
Medicine
Medicinally, the compound’s potential bioactivity makes it a candidate for drug development. Its structure suggests it could interact with various biological targets, potentially leading to the development of new therapeutics for diseases such as cancer, infections, and neurological disorders.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups. It may also find applications in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-methyl-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-phenylacrylamide: can be compared to other compounds containing the oxadiazole ring, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(E)-2-methyl-N-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-15(12-17-6-4-3-5-7-17)21(28)25-19-10-11-27(14-19)20-9-8-18(13-23-20)22-24-16(2)26-29-22/h3-9,12-13,19H,10-11,14H2,1-2H3,(H,25,28)/b15-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWKBEWHJVKLRJ-NTCAYCPXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N3CCC(C3)NC(=O)C(=CC4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N3CCC(C3)NC(=O)/C(=C/C4=CC=CC=C4)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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